1-(4,6-Dimethylpyridin-2-yl)-3-(2-fluorophenyl)urea
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Overview
Description
1-(4,6-Dimethylpyridin-2-yl)-3-(2-fluorophenyl)urea is a synthetic organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring substituted with dimethyl groups and a urea moiety attached to a fluorophenyl group. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 1-(4,6-Dimethylpyridin-2-yl)-3-(2-fluorophenyl)urea typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4,6-dimethyl-2-aminopyridine and 2-fluorophenyl isocyanate.
Reaction Conditions: The reaction between 4,6-dimethyl-2-aminopyridine and 2-fluorophenyl isocyanate is carried out under controlled conditions, often in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Purification: After the reaction is complete, the product is purified using techniques such as column chromatography or recrystallization to obtain pure this compound.
Industrial production methods may involve scaling up the reaction using larger quantities of starting materials and optimizing reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-(4,6-Dimethylpyridin-2-yl)-3-(2-fluorophenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyridine or phenyl rings are replaced with other groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4,6-Dimethylpyridin-2-yl)-3-(2-fluorophenyl)urea has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4,6-Dimethylpyridin-2-yl)-3-(2-fluorophenyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
1-(4,6-Dimethylpyridin-2-yl)-3-(2-fluorophenyl)urea can be compared with other similar compounds, such as:
1-(4-Methylpyridin-2-yl)-3-(2-fluorophenyl)urea: This compound has a similar structure but with one less methyl group on the pyridine ring.
1-(4,6-Dimethylpyridin-2-yl)-3-(4-fluorophenyl)urea: This compound has the fluorophenyl group substituted at a different position on the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4,6-dimethylpyridin-2-yl)-3-(2-fluorophenyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O/c1-9-7-10(2)16-13(8-9)18-14(19)17-12-6-4-3-5-11(12)15/h3-8H,1-2H3,(H2,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYRZGUMDWLNZLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)NC(=O)NC2=CC=CC=C2F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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